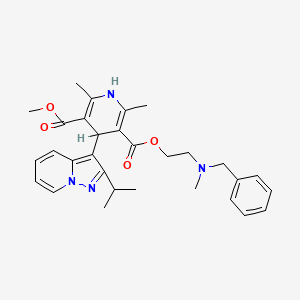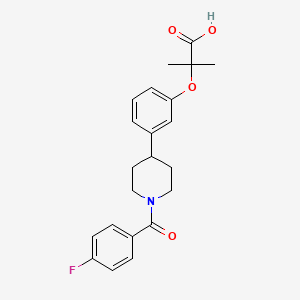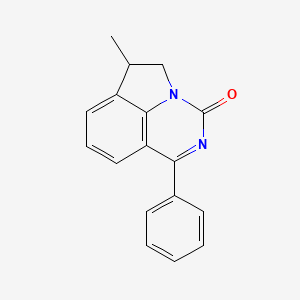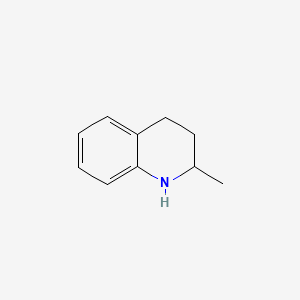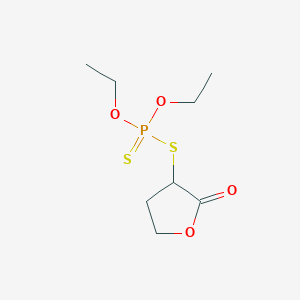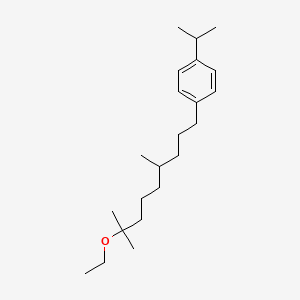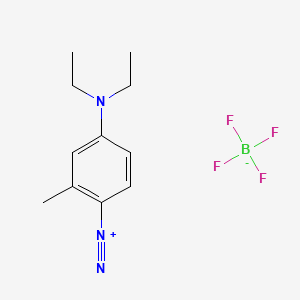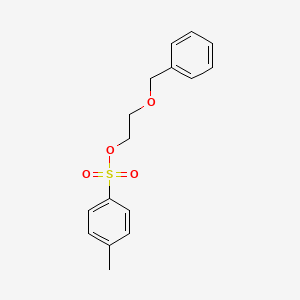
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Descripción general
Descripción
“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H18O4S . It is also known by other names such as Benzyl-PEG2-Tos, 2-(Benzyloxyethyl) p-toluenesulfonate, and Benzyl-PEG1-Tos .
Molecular Structure Analysis
The molecular weight of “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is 306.4 g/mol . The InChI code is InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” are not available, the tosyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is a white to light yellow solid . It has a molecular weight of 306.4 g/mol . It has a topological polar surface area of 61 Ų . It has a complexity of 374 .Safety and Hazards
The safety information for “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” suggests that it should be handled with care to avoid contact with skin and eyes . Appropriate protective equipment, such as gloves and goggles, should be worn when handling this compound . It should be stored properly, away from sources of ignition and oxidizing agents .
Mecanismo De Acción
Benzyl-PEG2-Tos, also known as 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate or Benzyl-PEG1-Tos, is a compound with a wide range of applications in biochemical research . This article aims to provide a comprehensive overview of its mechanism of action.
Target of Action
Benzyl-PEG2-Tos is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ligase and the target protein, PROTACs bring the two entities into close proximity. This proximity allows the E3 ligase to transfer a ubiquitin molecule to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Benzyl-PEG2-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of the action of Benzyl-PEG2-Tos is the selective degradation of target proteins . By degrading specific proteins, it can alter cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of Benzyl-PEG2-Tos can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other molecules can influence the efficacy of the compound, as they may compete with Benzyl-PEG2-Tos for binding sites on the target protein or the E3 ligase .
Propiedades
IUPAC Name |
2-phenylmethoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


